molecular formula C11H8FNO2 B13173225 7-Fluoro-4-methylquinoline-2-carboxylic acid

7-Fluoro-4-methylquinoline-2-carboxylic acid

Cat. No.: B13173225
M. Wt: 205.18 g/mol
InChI Key: PYMLGCHMWZIAKC-UHFFFAOYSA-N
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Description

7-Fluoro-4-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-methylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylquinoline with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

7-Fluoro-4-methylquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs for treating infections and cancer.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In antibacterial applications, it targets bacterial enzymes like DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-4-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and biological activity compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

7-fluoro-4-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-4-10(11(14)15)13-9-5-7(12)2-3-8(6)9/h2-5H,1H3,(H,14,15)

InChI Key

PYMLGCHMWZIAKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)F)C(=O)O

Origin of Product

United States

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